Benzyl-methyl-piperidin-4-ylmethyl-amine
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Overview
Description
Benzyl-methyl-piperidin-4-ylmethyl-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-methyl-piperidin-4-ylmethyl-amine typically involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to yield this compound . The reaction conditions for catalytic hydrogenation often involve the use of a rhodium catalyst on alumina under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl-methyl-piperidin-4-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl-methyl-piperidin-4-ylmethyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl-methyl-piperidin-4-ylmethyl-amine involves its interaction with specific molecular targets in the body. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects in treating neurological disorders. The compound also functions as a monoamine oxidase inhibitor (MAOI), which further enhances its activity by preventing the breakdown of monoamines .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Similar in structure but differs in its pharmacological profile.
Benzylpiperazine: Another piperidine derivative with distinct biological activities.
Tetrahydroisoquinoline: Shares some structural similarities but has different applications.
Uniqueness
Benzyl-methyl-piperidin-4-ylmethyl-amine is unique due to its high selectivity for dopamine and norepinephrine release, making it a promising candidate for the development of new therapeutic agents. Its dual role as a monoamine releasing agent and MAOI sets it apart from other similar compounds .
Properties
IUPAC Name |
N-benzyl-N-methyl-1-piperidin-4-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16(11-13-5-3-2-4-6-13)12-14-7-9-15-10-8-14/h2-6,14-15H,7-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKONUTWCBKFEFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNCC1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588022 |
Source
|
Record name | N-Methyl-1-phenyl-N-[(piperidin-4-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749845-76-9 |
Source
|
Record name | N-Methyl-1-phenyl-N-[(piperidin-4-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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